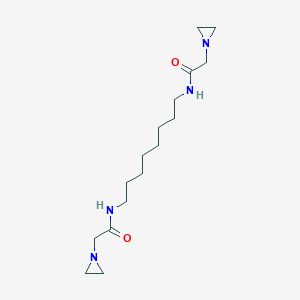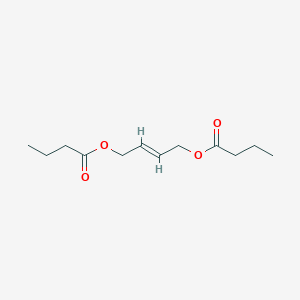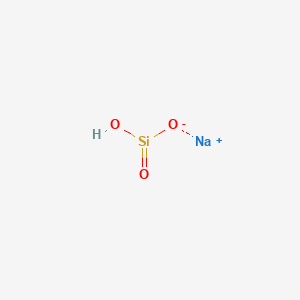
Dimethyl aspartic acid
概要
説明
Dimethyl aspartic acid, also known as Aspartic acid dimethyl ester, is a derivative of the amino acid Aspartic acid . Unlike amino acids, their corresponding amino ester derivatives do not exhibit a zwitterionic structure and are soluble in most organic solvents .
Synthesis Analysis
The synthesis of Dimethyl aspartic acid involves various methods. One such method involves the Michael addition of methylamine to dimethyl fumarate . Another study indicates that glucose consumption is required to support aspartate synthesis that drives the increase of biomass during cardiac hypertrophy .Molecular Structure Analysis
The molecular formula of Dimethyl aspartic acid is C6H11NO4 . The molecular weight is 161.16 g/mol . The structure includes two carbonyl groups on the α-carbon .Chemical Reactions Analysis
Dimethyl aspartic acid participates in various chemical reactions. For instance, it has been shown to be involved in the Maillard reaction, a non-enzymatic browning reaction between a reducing sugar and an amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl aspartic acid include a molecular weight of 161.16 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 223.0±25.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .科学的研究の応用
Enhancement of Heat Stress Tolerance in Plants
Dimethyl aspartic acid plays a crucial role in enhancing the heat stress tolerance in plants. It is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis . It also plays a significant role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress .
Role in Metabolic and Physiological Regulation
Aspartate, the most critical amino acid in the aspartate metabolic pathway, is associated with various metabolic pathways. It helps maintain the integrity of the cell membrane system and enhances the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by ROS in perennial ryegrass under heat stress .
Role in Health and Disease
Aspartic acid exists in L- and D-isoforms (L-Asp and D-Asp). L-Asp is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . D-Asp has a role in brain development and hypothalamus regulation .
Role in Neurotransmission
L-Asp released from neurons connects with the glutamate–glutamine cycle and ensures glycolysis and ammonia detoxification in astrocytes .
Role in Organic Synthesis
Dimethyl aspartic acid is an important raw material and intermediate used in organic synthesis .
Role in Pharmaceuticals
It is used as an intermediate in the production of pharmaceuticals .
Role in Agrochemicals
Dimethyl aspartic acid is used in the production of agrochemicals .
Role in Dyestuff
Safety and Hazards
将来の方向性
Future research on Dimethyl aspartic acid could focus on its potential role in various disease models, particularly its targeting of specific intracellular signal transduction cascades in cancer . Another area of interest could be the exploration of its role in metabolic remodeling and cardiac hypertrophy .
特性
IUPAC Name |
(2S)-2-(dimethylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWJKQDGIVWVEW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021565 | |
| Record name | Dimethyl aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl aspartic acid | |
CAS RN |
1115-22-6 | |
| Record name | Dimethyl aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(dimethylamino)butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6593K261D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the luminescence properties of Dimethyl aspartic acid, and how can they be enhanced?
A1: [] Dimethyl aspartic acid exhibits near-infrared (NIR) luminescence. Interestingly, this luminescence can be significantly enhanced by introducing specific metal ions. Research indicates that the combination of Dimethyl aspartic acid with metal ions like Dy3+, Gd3+, Nd3+, Er3+, Sr3+, Y3+, Zn2+, Zr4+, Ho3+, Yb3+, La3+, Pr6+/Pr3+, and Sm3+ leads to a boost in its NIR emission. This enhancement is attributed to an optical chemistry mechanism triggered by the interaction between Dimethyl aspartic acid and the activator metal ions. []
Q2: Can Dimethyl aspartic acid be utilized for environmental applications?
A2: [] Yes, research suggests potential applications of Dimethyl aspartic acid in environmental remediation, specifically in dye degradation. Studies show that Dimethyl aspartic acid modified with Ca2+ effectively degrades Rhodamine 6G dye under white light irradiation. Moreover, when modified with Sr2+ or Zr4+, it demonstrates the capability to degrade Rhodamine B, Rhodamine 6G, and Fluorescein sodium salt dyes. This photodegradation ability makes Dimethyl aspartic acid a promising candidate for wastewater treatment and environmental protection applications. []
Q3: What is the structural characterization of Dimethyl aspartic acid?
A3: [] While the provided research papers delve into the applications of Dimethyl aspartic acid, they lack detailed information regarding its molecular formula, weight, and spectroscopic data. Further investigation and analysis, potentially employing techniques like FTIR, XPS, 1H NMR, and mass spectroscopy, are required to elucidate these specific structural characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)












